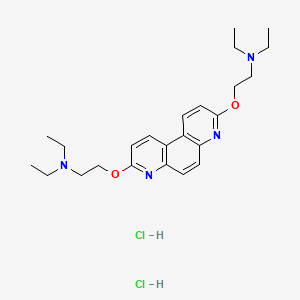
2,2'-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride: is a complex organic compound that features a phenanthroline core with two diethylethanamine groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride typically involves the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.
Attachment of Diethylethanamine Groups: The diethylethanamine groups are introduced via nucleophilic substitution reactions, where the phenanthroline core is reacted with diethylethanamine under basic conditions.
Formation of Ether Linkages: The ether linkages are formed by reacting the intermediate with an appropriate alkylating agent under controlled conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthroline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitrogen atoms of the diethylethanamine groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ether linkages or the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenanthroline core.
Reduction Products: Amine derivatives of the diethylethanamine groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Analytical Chemistry: It can be used as a reagent in spectroscopic and chromatographic analyses.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with metal ions.
Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in the field of cancer research.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and proteins, leading to changes in their activity and function. The compound’s phenanthroline core plays a crucial role in these interactions, as it can coordinate with metal ions and facilitate electron transfer processes.
Comparison with Similar Compounds
4,7-Phenanthroline: A simpler analog that lacks the diethylethanamine groups.
2,2’-Bipyridine: Another ligand with a similar structure but different coordination properties.
1,10-Phenanthroline: A related compound with a different substitution pattern on the phenanthroline core.
Uniqueness:
Structural Complexity: The presence of diethylethanamine groups and ether linkages makes 2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride more structurally complex compared to its analogs.
Versatility: The compound’s ability to participate in various chemical reactions and form stable complexes with metal ions highlights its versatility in scientific research and industrial applications.
Properties
CAS No. |
100500-09-2 |
|---|---|
Molecular Formula |
C24H36Cl2N4O2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[[8-[2-(diethylamino)ethoxy]-4,7-phenanthrolin-3-yl]oxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C24H34N4O2.2ClH/c1-5-27(6-2)15-17-29-23-13-9-19-20-10-14-24(30-18-16-28(7-3)8-4)26-22(20)12-11-21(19)25-23;;/h9-14H,5-8,15-18H2,1-4H3;2*1H |
InChI Key |
ZWICEUJLNPYZII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC2=C(C=C1)C3=C(C=C2)N=C(C=C3)OCCN(CC)CC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















